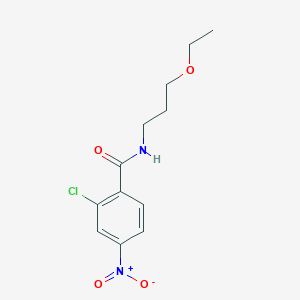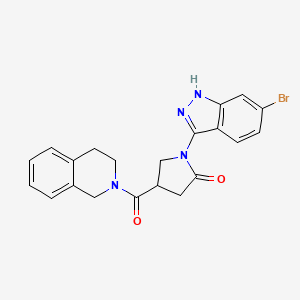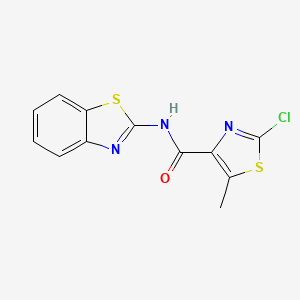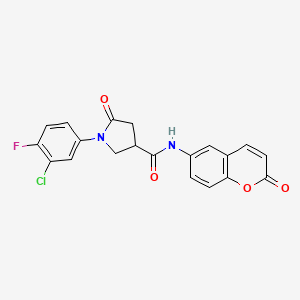
2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide is an organic compound with the molecular formula C11H15ClN2O3 It is characterized by the presence of a chloro group, an ethoxypropyl chain, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position, forming 2-chloro-4-nitrobenzamide.
Alkylation: The nitro compound is then subjected to alkylation with 3-ethoxypropylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-chloro-N-(3-ethoxypropyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and 3-ethoxypropylamine.
Scientific Research Applications
2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the amide and chloro groups can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-ethoxypropyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
2-chloro-N-(3-ethoxypropyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
2-chloro-N-(3-ethoxypropyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H15ClN2O4 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H15ClN2O4/c1-2-19-7-3-6-14-12(16)10-5-4-9(15(17)18)8-11(10)13/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
InChI Key |
DNQGJDKWTSUEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11011919.png)
![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide](/img/structure/B11011923.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-6-yl)acetamide](/img/structure/B11011931.png)


![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B11011967.png)
![2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11011970.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B11011972.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11011979.png)

![2'-Isobutyl-1'-oxo-{N}-(2-phenylethyl)-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11011992.png)

![Ethyl 4-[(2-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11012012.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11012013.png)
